molecular formula C6H11Cl2N3 B7800591 1,2,4-Benzenetriamine dihydrochloride CAS No. 66248-00-8

1,2,4-Benzenetriamine dihydrochloride

Cat. No.: B7800591
CAS No.: 66248-00-8
M. Wt: 196.07 g/mol
InChI Key: RKMFFOLUBJFMBQ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

1,2,4-Benzenetriamine dihydrochloride (B599025) belongs to the class of aromatic amines, organic compounds that contain one or more amino groups directly attached to a benzene (B151609) ring. cymitquimica.comchemicalbook.com Phenylenediamines, which have two amino groups, are a well-known subclass, and their coordinating ability is influenced by the relative positions (ortho, meta, or para) of the nitrogen atoms. academie-sciences.fracademie-sciences.fr The low basicity of aromatic amines, a result of the delocalization of the nitrogen atom's lone pair of electrons into the aromatic ring's π-system, reduces the electron density on the nitrogen, affecting its ability to form bonds with metal centers. academie-sciences.fr

As a tri-functional amine, 1,2,4-benzenetriamine possesses three reactive amino groups, which significantly influences its chemical behavior and makes it a valuable component in synthetic chemistry. cymitquimica.com The specific arrangement of the amino groups at the 1, 2, and 4 positions on the benzene ring provides a unique platform for creating complex molecular architectures through various chemical modifications. cymitquimica.com The reactivity of these amino groups can be strategically manipulated. For instance, in related compounds like 1,2,4-triamino-5-nitrobenzene, the presence of a strong electron-withdrawing group like the nitro group can "deactivate" the ortho and para amine functions, causing the molecule to act as a monodentate ligand in coordination chemistry. academie-sciences.fracademie-sciences.fr This highlights how the electronic environment of the aromatic ring dictates the reactivity and coordinating ability of the amine functionalities.

Significance as a Precursor in Complex Molecular Synthesis

The trifunctional nature of 1,2,4-benzenetriamine dihydrochloride makes it a significant precursor for the synthesis of a wide array of complex organic molecules. cymitquimica.comfishersci.co.uk It serves as an important raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.co.uk The presence of multiple reactive sites allows it to be a foundational building block for more intricate structures. cymitquimica.com

A notable synthesis starting from this compound is the creation of multicolor fluorescent carbon dots. guidechem.comchemicalbook.com These nanomaterials are of interest for applications such as white-light-emitting diodes. chemicalbook.com Furthermore, its structural framework is utilized in polymer chemistry and as a building block in the development of new pharmaceutical compounds. cymitquimica.com The synthesis of various heterocyclic systems, which are core structures in many medicinal compounds, often employs precursors with multiple functional groups like 1,2,4-benzenetriamine. nih.govbeilstein-journals.orgnih.govchemmethod.com

A common synthetic route to produce this compound involves a multi-step process. guidechem.comchemicalbook.com This process can start with m-dichlorobenzene, which undergoes nitration to form 1,3-dichloro-4,6-dinitrobenzene (B1585067). guidechem.comchemicalbook.com This intermediate is then subjected to an ammonolysis reaction under high pressure and temperature to yield 4,6-dinitro-1,3-benzenediamine. chemicalbook.com Subsequent catalytic hydrogenation reduces the nitro groups to amino groups, and the final product is obtained by treating the resulting 1,2,4-benzenetriamine with concentrated hydrochloric acid. chemicalbook.com

Overview of Research Trajectories

Research involving this compound is diverse, spanning materials science, organic synthesis, and industrial applications. One significant research avenue is its use as a reagent for creating advanced materials. guidechem.comcymitquimica.comchemicalbook.com Scientists have successfully used it to prepare multicolor fluorescent carbon dots, demonstrating its utility in the field of nanotechnology and optoelectronics. guidechem.comchemicalbook.com

In the realm of synthetic organic chemistry, the compound is recognized as a versatile building block. guidechem.comcymitquimica.com Its application extends to the synthesis of dyes and pigments, where the aromatic amine structure is a common chromophore component. cymitquimica.com It also serves as a reducing agent and fixative in dyeing and printing processes. guidechem.com

Another area of investigation is its role as a corrosion inhibitor for metals. guidechem.com Furthermore, its potential use as a building block for pharmaceuticals continues to be explored, leveraging its ability to introduce the benzenetriamine moiety into larger, more complex molecules. guidechem.comcymitquimica.com The development of novel heterocyclic compounds, which are often the basis for new therapeutic agents, represents an ongoing trajectory for precursors like this compound. nih.govbeilstein-journals.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,4-triamine;dihydrochloride
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InChI

InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFFOLUBJFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

615-71-4 (Parent)
Record name 1,2,4-Triaminobenzene dihydrochloride
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DSSTOX Substance ID

DTXSID4060652
Record name 1,2,4-Benzenetriamine, dihydrochloride
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Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-47-4
Record name 1,2,4-Triaminobenzene dihydrochloride
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Record name 1,2,4-Benzenetriamine, hydrochloride (1:2)
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Record name 1,2,4-Benzenetriamine, dihydrochloride
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Record name Benzene-1,2,4-triyltriamine dihydrochloride
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Record name 1,2,4-TRIAMINOBENZENE DIHYDROCHLORIDE
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1,2,4-Benzenetriamine Dihydrochloride (B599025)

The production of 1,2,4-Benzenetriamine dihydrochloride relies on established and optimized synthetic routes that ensure high yield and purity of the final product.

A principal and widely employed method for synthesizing aminobenzenes is the catalytic hydrogenation of the corresponding nitroarenes. nih.gov This approach is favored for its efficiency and the generation of less toxic byproducts compared to older methods like metal-acid reductions. nih.gov

The catalytic hydrogenation of 1,2,4-trinitrobenzene (B1210296) serves as a direct route to 1,2,4-Benzenetriamine. This process involves the reduction of the three nitro groups on the benzene (B151609) ring to amino groups. While the direct hydrogenation of 1,3,5-trinitrobenzene (B165232) has been studied, demonstrating the feasibility of reducing multiple nitro groups on a benzene ring to form triaminobenzene, the principles are applicable to other isomers like the 1,2,4-substituted compound. researchgate.net The complete reduction of all nitro groups is crucial for obtaining the desired triamine product. researchgate.net

Palladium on carbon (Pd/C) is a highly effective and extensively used catalyst for the reduction of nitroarenes. nih.govsamaterials.com The palladium metal, supported on activated carbon to maximize its surface area and activity, facilitates the hydrogenation process. wikipedia.org Pd/C catalysts are instrumental in various reduction reactions, including the conversion of nitro groups to amines, due to their exceptional activity, selectivity, and stability. samaterials.com They enable the reaction to proceed under milder conditions and with higher yields compared to other methods. samaterials.com The use of Pd/C in transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) hydrate (B1144303) is used instead of gaseous hydrogen, has also proven to be an effective and safer alternative. nih.gov

Table 1: Comparison of Catalysts for Nitroarene Reduction

Catalyst System Precursor Product Key Advantages
Pd/C with H₂ Nitroarenes Anilines High efficiency, good selectivity, widely applicable. wikipedia.org
Pd/C with Hydrazine Hydrate Halogenated Nitroarenes Halogenated Anilines High selectivity, avoids handling H₂ gas, recyclable catalyst. nih.gov
Cu/SiO₂ Trinitrobenzene Triaminobenzene Utilizes a cheaper, non-noble metal. mdpi.com
Co@NC Aromatic Nitro Compounds Aromatic Amines High conversion and selectivity under mild conditions, excellent stability. rsc.org

The efficiency and selectivity of the catalytic hydrogenation of nitroarenes are significantly influenced by the reaction conditions. Key parameters that are often optimized include temperature, pressure, the choice of solvent, and the use of additives.

For the hydrogenation of trinitroaromatic compounds, elevated temperatures and pressures can be necessary to achieve complete conversion. For instance, studies on the hydrogenation of 1,3,5-trinitrobenzene have shown that increasing the pressure to 5 bars ensures the complete reduction of all nitro groups to form 1,3,5-triaminobenzene. researchgate.net In another study, optimal conditions for the hydrogenation of trinitrobenzene over a copper-based catalyst were found to be 170 °C and 1.3 MPa of H₂. mdpi.com

The solvent system also plays a critical role. While various solvents can be used, the choice often depends on the solubility of the substrate and the catalyst's performance. For safety and environmental reasons, conducting hydrogenations in aqueous solutions is beneficial. researchgate.net

The following table summarizes optimized conditions from various studies on nitroarene hydrogenation.

Table 2: Optimized Reaction Conditions for Nitroarene Hydrogenation

Nitroarene Catalyst Temperature (°C) Pressure Solvent Yield/Conversion
1-Bromo-4-(tert-butyl)-2-nitrobenzene Pd/C, Hydrazine Hydrate 80 Atmospheric Methanol Good yield. nih.gov
Trinitrobenzene 10% Cu/SiO₂ 170 1.3 MPa H₂ Not specified 82% yield of triaminobenzene. mdpi.com
1,3,5-Trinitrobenzene 6% Pd/C 50 5 bars H₂ Ethanol Complete hydrogenation. researchgate.net
Nitrobenzene (B124822) Pd/C Not specified ~1 atm H₂ Water High chemical yields. acs.org
Aromatic Nitro Compounds Co@NC, Hydrazine Hydrate 80 1 atm Not specified High conversion and selectivity. rsc.org

An alternative and well-documented pathway to this compound begins with dichlorobenzene precursors. This multi-step synthesis involves a series of chemical transformations to introduce the required amino groups. A common starting material for this route is m-dichlorobenzene. chemicalbook.com

The initial step in this synthetic sequence is the nitration of m-dichlorobenzene. This electrophilic aromatic substitution reaction introduces nitro groups onto the benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.org The nitration of m-dichlorobenzene primarily yields 1,3-dichloro-4,6-dinitrobenzene (B1585067). rsc.org Subsequent steps would involve the substitution of the chlorine atoms with amino groups and the reduction of the nitro groups to form the final 1,2,4-Benzenetriamine product. chemicalbook.com

Research has shown that the dinitration of m-dichlorobenzene can also produce a smaller amount of the 1,3-dichloro-2,4-dinitrobenzene (B167800) isomer. rsc.org Careful control of the reaction conditions, such as temperature, is necessary to maximize the yield of the desired 4,6-dinitro isomer. rsc.org For example, carrying out the nitration at 99°C can result in a product containing about 85% of 1,3-dichloro-4,6-dinitrobenzene and 15% of the 2,4-dinitro isomer. rsc.org

Multi-step Synthesis from Dichlorobenzene Precursors

Ammonolysis of 1,3-dichloro-4,6-dinitrobenzene

A key intermediate in the synthesis of this compound is 4,6-dinitro-1,3-phenylenediamine. This intermediate is produced through the ammonolysis of 1,3-dichloro-4,6-dinitrobenzene. chemicalbook.com The synthesis of the starting material, 1,3-dichloro-4,6-dinitrobenzene, involves the nitration of m-dichlorobenzene using a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com

The subsequent ammonolysis reaction is conducted by placing 1,3-dichloro-4,6-dinitrobenzene in a high-pressure reactor with aqueous ammonia. The temperature is elevated to between 145°C and 150°C. chemicalbook.com Under these conditions, the chlorine atoms are displaced by amino groups to yield 4,6-dinitro-1,3-phenylenediamine. chemicalbook.com The reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with various amines, such as piperidine (B6355638) and methylamine, has also been studied, demonstrating that monosubstitution of a chlorine atom occurs readily at room temperature, while disubstitution requires more forceful conditions like heating under reflux with excess amine. plu.mx

Hydrogenation of 4,6-dinitro-1,3-phenylenediamine

The final step in this pathway is the reduction of the nitro groups of 4,6-dinitro-1,3-phenylenediamine to form 1,2,4-Benzenetriamine. This transformation is typically achieved through catalytic hydrogenation. The dinitro compound is placed in a hydrogenation autoclave with oxygen-free distilled water and a palladium-carbon (Pd/C) catalyst. chemicalbook.comguidechem.com The reaction proceeds under a hydrogen atmosphere at a pressure of 1-1.5 MPa and a temperature of 85°C. chemicalbook.comguidechem.com

Following the complete reduction of the nitro groups, the palladium-carbon catalyst is removed by hot filtration under a protective nitrogen atmosphere. The resulting solution contains 1,2,4-Benzenetriamine. To isolate the dihydrochloride salt, concentrated hydrochloric acid is added to the solution, which is then cooled to room temperature, causing the product to precipitate. The final product is filtered and dried to yield this compound. chemicalbook.comguidechem.com

Reaction Pathway Summary

Step Reactant Reagents & Conditions Product
Nitration m-Dichlorobenzene Concentrated H₂SO₄, fuming HNO₃, -5°C to 0°C then 100-104°C 1,3-Dichloro-4,6-dinitrobenzene
Ammonolysis 1,3-Dichloro-4,6-dinitrobenzene Aqueous NH₃, 145-150°C, high pressure 4,6-Dinitro-1,3-phenylenediamine
Hydrogenation 4,6-Dinitro-1,3-phenylenediamine H₂, Pd/C catalyst, 1-1.5 MPa, 85°C 1,2,4-Benzenetriamine
Salt Formation 1,2,4-Benzenetriamine Concentrated HCl, cool to room temperature This compound

Emerging Synthetic Strategies

Research into the synthesis of aromatic amines continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods.

Novel Catalytic Systems for Nitro Group Reduction

The reduction of nitroaromatic compounds is a cornerstone of industrial chemistry, and significant research is dedicated to improving the catalytic systems used. rsc.org Traditional methods often rely on catalysts like iron powder, which can generate large amounts of solid waste. rsc.org Modern approaches aim to overcome these limitations.

Novel catalytic systems demonstrating high efficiency and selectivity include those based on well-defined iron and manganese complexes, as well as bimetallic nanoparticles. organic-chemistry.orgacs.org For instance, an iron-based catalyst has been developed for the reduction of nitroarenes using formic acid as a hydrogen source, operating under mild conditions without the need for a base. organic-chemistry.org Similarly, a manganese(II)-NNO pincer complex has shown high efficiency in the hydrosilylation of nitroarenes. organic-chemistry.org

Other advanced catalysts include:

Gold and Palladium Complexes : Homogeneous gold and palladium catalysts have demonstrated high chemoselectivity for the reduction of nitro groups, even in the presence of other reducible functionalities. researchgate.net

Pd/C with Silanes : The use of Pd/C at very low loadings in the presence of triethylsilane as a transfer hydrogenating agent provides a method for reducing nitro compounds in high yields. organic-chemistry.org

Lewis Acid-Base Pair Catalysts : These systems can activate hydrogen and achieve selective reduction of nitroaromatics by carefully controlling surface electrons, representing a more sustainable strategy. rsc.org

Comparison of Catalytic Systems for Nitroarene Reduction

Catalyst System Reducing Agent Key Advantages Reference
Iron-based complex Formic Acid Base-free, mild conditions, broad substrate scope organic-chemistry.org
Manganese(II)-NNO pincer complex Hydrosilanes Solvent-free, sustainable, good yields organic-chemistry.org
Pd/C (low loading) Triethylsilane High yields, catalyst can be recycled organic-chemistry.org
Fe/CaCl₂ Hydrazine Hydrate Simple procedure, excellent yields, tolerates sensitive functional groups organic-chemistry.org
Gold Complexes H₂ High chemoselectivity, high yields of amino derivatives researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amines to reduce environmental impact. rsc.org This involves the use of renewable resources, minimizing waste, and employing less hazardous chemical pathways. rsc.orgrsc.org

One significant green strategy is Nucleophilic Aromatic Substitution for Hydrogen (NASH) , which allows for the coupling of molecules like aniline (B41778) and nitrobenzene directly, avoiding halogenated intermediates and metal catalysts. scranton.eduwikipedia.org This approach greatly reduces the environmental problems associated with traditional synthetic procedures. scranton.edu

Another area of development is photocatalysis , which utilizes light to drive chemical reactions. researchgate.net Photocatalytic reduction of nitro compounds offers a green, low-temperature, and energy-efficient alternative to conventional methods that often require high temperatures and pressures. researchgate.net Catalysts such as copper(I) oxide on reduced graphene oxide (Cu₂O/rGO) have been used for the visible-light-driven reduction of nitroaromatics with hydrazine monohydrate as a hydrogen source. researchgate.net These methods align with the goals of green chemistry by providing sustainable routes to valuable amine compounds. researchgate.net

Reaction Mechanisms Involving Amine Functionalities

The chemical behavior of this compound is largely dictated by the reactivity of its three amino groups attached to the benzene ring.

Nucleophilic Reactivity of Amino Groups

The amino groups on the benzene ring possess lone pairs of electrons on the nitrogen atoms, making them nucleophilic. chemrevise.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nucleophilicity of amines allows them to participate in a wide range of organic reactions, including nucleophilic substitution and addition reactions. chemrevise.orglibretexts.org

In the context of 1,2,4-Benzenetriamine, the presence of three amino groups on a single aromatic ring makes it a potent multi-functional nucleophile. These groups can react with electrophilic centers, and their reactivity is influenced by the electronic environment of the benzene ring. The deprotonated free amine form (R-NH₂) is a significantly better nucleophile than its protonated ammonium (B1175870) form (R-NH₃⁺). libretexts.orgresearchgate.net Therefore, the pH of the reaction medium is a critical factor in controlling the nucleophilic character of the molecule. researchgate.netrsc.org

The relative nucleophilicity of different amines can vary. Primary amines (like those in 1,2,4-benzenetriamine) are generally good nucleophiles. researchgate.net However, the substitution pattern on the aromatic ring and steric hindrance can affect their ability to react. The lone pair on the nitrogen can be delocalized into the aromatic π-system, which can either increase or decrease nucleophilicity depending on the presence of other substituents. The molecule's structure allows for its use as a versatile building block in the synthesis of more complex molecules, such as dyes and polymers, by leveraging the nucleophilic nature of its amine groups. cymitquimica.comfishersci.co.uk

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₆H₉N₃·2HCl
1,3-Dichloro-4,6-dinitrobenzene C₆H₂Cl₂N₂O₄
4,6-Dinitro-1,3-phenylenediamine C₆H₆N₄O₄
m-Dichlorobenzene C₆H₄Cl₂
Sulfuric Acid H₂SO₄
Nitric Acid HNO₃
Ammonia NH₃
Hydrogen H₂
Palladium-carbon Pd/C
Hydrochloric Acid HCl
Aniline C₆H₅NH₂
Nitrobenzene C₆H₅NO₂
Formic Acid HCOOH
Triethylsilane (C₂H₅)₃SiH
Hydrazine Hydrate N₂H₄·H₂O
Copper(I) oxide Cu₂O
Piperidine C₅H₁₁N
Methylamine CH₃NH₂

Electrophilic Aromatic Substitution Activation

The reactivity of the benzene ring in 1,2,4-Benzenetriamine toward electrophilic aromatic substitution (EAS) is profoundly influenced by its three amino substituents. In its free base form, 1,2,4-Benzenetriamine, the amino (-NH₂) groups are powerful activating groups. libretexts.org They donate electron density to the aromatic ring via resonance, making the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org This activation is directed towards the ortho and para positions relative to each amino group. Given the 1,2,4-substitution pattern, the available positions (3, 5, and 6) are all activated.

However, the compound is typically supplied as this compound. In this form, under acidic conditions, the amino groups are protonated to form ammonium (-NH₃⁺) groups. The -NH₃⁺ group is a strongly deactivating substituent due to its positive charge, which withdraws electron density from the ring through an inductive effect. msu.edu This deactivation makes the aromatic ring much less reactive to electrophiles. libretexts.org Any substitution that does occur is directed to the meta position. libretexts.org

The practical outcome of an EAS reaction therefore critically depends on the reaction's pH. In strongly acidic media, where the ammonium form dominates, the ring is deactivated. In neutral or basic media, the free amine is present, and the ring is highly activated.

Table 1: Influence of Amino and Ammonium Substituents on Electrophilic Aromatic Substitution
Substituent FormChemical GroupEffect on RingRate of Reaction (vs. Benzene)Directing Influence
Free Base-NH₂Strongly ActivatingFasterOrtho, Para
Dihydrochloride Salt-NH₃⁺Strongly DeactivatingSlowerMeta

Formation of Hydrogen Bonds and Intermolecular Interactions

The structure of this compound is well-suited for the formation of extensive hydrogen bond networks. Hydrogen bonds are crucial in determining the compound's crystal structure, solubility, and interactions with other molecules. The molecule possesses multiple sites that can act as hydrogen bond donors and acceptors. nih.govlookchem.com

In the dihydrochloride salt, the three protonated amino groups (-NH₃⁺) serve as potent hydrogen bond donors. The chloride ions (Cl⁻) act as hydrogen bond acceptors. This arrangement allows for a complex three-dimensional lattice held together by numerous N-H···Cl hydrogen bonds. The free base form, 1,2,4-Benzenetriamine, also participates in hydrogen bonding, with its three -NH₂ groups acting as both donors and acceptors (N-H···N). nih.gov

Table 2: Hydrogen Bonding Capabilities of 1,2,4-Benzenetriamine and its Dihydrochloride Salt
Compound FormH-Bond Donor CountH-Bond Acceptor CountPrimary Interactions
1,2,4-Benzenetriamine (Free Base)3 nih.gov3 nih.govN-H···N
This compound5 nih.gov3 nih.govlookchem.comN-H···Cl

Reductive Amination Processes

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.org The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced to the final amine product. wikipedia.orgyoutube.com 1,2,4-Benzenetriamine can serve as the amine component in this reaction.

Due to its three nucleophilic amino groups, 1,2,4-Benzenetriamine can react with one, two, or three equivalents of a carbonyl compound, potentially leading to the formation of polymers or complex mixtures if conditions are not carefully controlled. The reaction is typically performed in a one-pot procedure under weakly acidic conditions, which catalyze imine formation. youtube.com

A key aspect of successful reductive amination is the choice of reducing agent. The agent must be selective enough to reduce the iminium ion intermediate without reducing the starting carbonyl compound. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are less reactive than reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comharvard.edu

Table 3: Generalized Reductive Amination using 1,2,4-Benzenetriamine
Reactant 1Reactant 2 (Example)Typical ReagentsPotential Product Class
1,2,4-BenzenetriamineAldehyde (R-CHO) or Ketone (R₂C=O)NaBH₃CN or NaBH(OAc)₃, mild acid catalystSubstituted secondary or tertiary arylamines

Oxidation Reactions to Quinones

Aromatic amines, particularly those with ortho- or para-substituted amino or hydroxyl groups, are readily oxidized to form quinone-type structures. 1,2,4-Benzenetriamine is a prime candidate for such transformations due to the arrangement of its amino groups. Oxidation can lead to the formation of quinone imines, which may subsequently hydrolyze to the corresponding benzoquinones.

The oxidation of similar compounds, such as hydroquinone (B1673460) or p-phenylenediamine, to 1,4-benzoquinone (B44022) is a well-established process. orgsyn.orgacademie-sciences.fr The oxidation of 1,2,4-Benzenetriamine is expected to proceed through a similar pathway. The presence of amino groups at positions 1 and 4 facilitates the formation of a p-benzoquinone derivative. The initial product is likely a quinone diimine or aminoquinone imine, which can be unstable and react further or be hydrolyzed.

Various oxidizing agents can be employed for this transformation. Electrochemical methods provide a green and efficient route for generating p-benzoquinone from hydroquinone, which then reacts with amines. academie-sciences.fr Chemical oxidants like silver(I) oxide, ferric chloride, or sodium periodate (B1199274) are also effective. researchgate.netnih.gov The specific product obtained depends on the oxidant used and the reaction conditions. For instance, the oxidation of catechols in the presence of an amine can lead to amino-substituted quinones. academie-sciences.fr

Table 4: Potential Oxidation Pathways of 1,2,4-Benzenetriamine
Oxidizing Agent/MethodIntermediate Product TypeFinal Product Type (after hydrolysis)
Electrochemical OxidationQuinone imineAmino-p-benzoquinone
Silver(I) Oxide (Ag₂O)Quinone diiminep-Benzoquinone derivative
Sodium Periodate (NaIO₄)Quinone imineAmino-p-benzoquinone

Table of Compounds

Table 5: List of Chemical Compounds Mentioned
Compound Name
1,2,4-Benzenetriamine
This compound
1,4-benzoquinone
Benzene
Ferric chloride
Hydroquinone
p-phenylenediamine
Silver(I) oxide
Sodium borohydride
Sodium cyanoborohydride
Sodium periodate
Sodium triacetoxyborohydride

Derivatization and Structural Modification for Enhanced Properties

Strategies for Conformational Restriction

Conformational restriction is a key strategy in medicinal chemistry to enhance the potency and selectivity of a bioactive molecule by reducing its flexibility. By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding to a target is minimized. While specific studies detailing the conformational restriction of 1,2,4-benzenetriamine derivatives are not extensively documented in publicly available literature, general principles of organic synthesis can be applied to envision such strategies.

One common approach to restrict the conformation of a molecule is through the introduction of cyclic structures. For a molecule like 1,2,4-benzenetriamine, this could be achieved by bridging two of the amine groups or by incorporating the benzene (B151609) ring into a larger, more rigid polycyclic system. For instance, reacting the vicinal amino groups at positions 1 and 2 with a suitable dielectrophile could form a new heterocyclic ring, thereby restricting the rotation of the remaining amino group at position 4.

Table 1: Potential Strategies for Conformational Restriction of 1,2,4-Benzenetriamine

StrategyReagent ExamplePotential Resulting StructureConformational Impact
Intramolecular CyclizationPhosgene or its equivalentBenzimidazolone derivativeLocks the N1 and N2 amino groups within a five-membered ring.
Bridging with a Linker1,2-DihaloalkaneDiazepine ring fused to the benzene ringCreates a larger, more rigid bicyclic system.
SpirocyclizationCyclohexanoneSpirocyclic diamineIntroduces a rigid spiro center, restricting the orientation of substituents.

Note: This table represents theoretical strategies based on common organic synthesis reactions, as direct examples for 1,2,4-benzenetriamine are scarce in the literature.

Heterocyclic Additions

The 1,2,4-benzenetriamine scaffold is a valuable precursor for the synthesis of a wide array of heterocyclic compounds due to the presence of multiple nucleophilic amino groups. The vicinal diamines at positions 1 and 2 are particularly reactive towards reagents that can undergo condensation reactions to form five- or six-membered rings.

A common reaction involves the condensation of the 1,2-diamine moiety with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, to yield quinoxaline (B1680401) derivatives. Similarly, reaction with α-haloketones can lead to the formation of dihydro-1,4-diazepine rings. The lone amino group at position 4 can also participate in cyclization reactions or be used as a point for further derivatization.

The synthesis of novel heterocyclic systems often involves multi-step reactions. For instance, initial acylation of one or more amino groups can be followed by an intramolecular cyclization to generate more complex fused heterocyclic systems. The choice of reagent and reaction conditions dictates the nature of the resulting heterocyclic ring.

Table 2: Examples of Heterocyclic Additions to 1,2,4-Benzenetriamine

ReagentResulting HeterocycleReaction Type
1,2-Diketone (e.g., Benzil)Quinoxaline derivativeCondensation
Carboxylic AcidBenzimidazole derivativePhillips-Ladenburg condensation
IsothiocyanateBenzimidazolinethione derivativeCyclocondensation
β-KetoesterBenzodiazepine derivativeCondensation

Note: This table provides examples of common heterocyclic syntheses involving o-phenylenediamines, which are applicable to the 1,2-diamine moiety of 1,2,4-benzenetriamine.

Derivatization for Stability and Efficacy

Triazole-based benzothiazole (B30560) derivatives

A significant area of research in the derivatization of amine-containing aromatic compounds is the synthesis of fused heterocyclic systems with potential pharmacological activity. One such class of compounds is the triazole-based benzothiazoles. While the direct synthesis from 1,2,4-benzenetriamine is not explicitly detailed, the construction of the benzothiazole ring system often involves the reaction of an o-aminothiophenol with a suitable electrophile. The 1,2,4-triazole (B32235) ring can be subsequently fused or attached to this core.

Research has shown that the youtube.comnih.govnih.govtriazolo[3,4-b]benzothiazole scaffold can act as a versatile mimic of nicotinamide, leading to potent inhibition of various PARP enzymes. nih.gov The synthesis of such derivatives often involves multi-step sequences. For example, a substituted 2-aminobenzothiazole (B30445) can be reacted with a reagent that introduces the triazole precursor, followed by cyclization to form the fused tricyclic system. The substituents on both the benzothiazole and triazole rings can be varied to modulate the activity and selectivity of the final compound. nih.gov

For instance, novel N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide (B32628) derivatives have been synthesized and evaluated for their anti-inflammatory activity. youtube.com Another study reports the synthesis and antimicrobial activity of 3-(3-pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole derivatives. nih.gov Furthermore, 1,2,3-triazole-based benzothiazole derivatives have been synthesized through a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of click chemistry in generating such scaffolds. nih.govresearchgate.net

Table 3: Synthetic Approaches to Triazole-Benzothiazole Derivatives

Starting Material (Conceptual)Key ReagentsResulting Derivative ClassReference
2-HydrazinobenzothiazoleCarboxylic acid derivatives youtube.comnih.govnih.govTriazolo[3,4-b]benzothiazoles nih.gov
2-AminobenzothiazoleIsothiocyanates, then hydrazonoyl halidesSubstituted 1,2,4-triazoles attached to benzothiazole nih.gov
S-propargyl mercaptobenzothiazoleα-halo ester/amide, NaN3, CuSO41,2,3-Triazole-based benzothiazoles nih.govresearchgate.net
2-Mercaptophenyl-substituted triazoleOxidative cyclizationBenzo nih.govresearchgate.netthiazolo[2,3-c] youtube.comnih.govnih.govtriazoles nih.gov

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of electrophilic substitution and other reactions on the 1,2,4-benzenetriamine ring are significantly influenced by the nature and position of substituents. The three amino groups are strong activating, ortho-, para-directing groups. However, their directing effects can be complex due to the presence of multiple activating groups on the same ring.

Electron-donating groups (EDGs) on the benzene ring increase the electron density, making the ring more susceptible to electrophilic attack and generally increasing the reactivity. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic substitution.

In the context of 1,2,4-benzenetriamine, the relative positions of the amino groups play a crucial role. The amino group at position 4 is para to the amino group at position 1 and ortho to the amino group at position 2. This intricate relationship of directing effects can lead to a mixture of products in electrophilic substitution reactions. To achieve selectivity, it is often necessary to protect one or more of the amino groups, for example, through acetylation. The acetyl group is less activating than the amino group, allowing for more controlled substitution.

The introduction of a substituent can also influence the reactivity of the amino groups themselves. For example, an electron-withdrawing group on the ring will decrease the nucleophilicity of the amino groups. This effect can be exploited to achieve selective reactions at different amino positions. The study of substituent effects is crucial for designing synthetic routes to specifically substituted derivatives of 1,2,4-benzenetriamine.

Advanced Research Applications in Materials Science

Integration into Fluorescent Materials

1,2,4-Benzenetriamine dihydrochloride (B599025) has emerged as a critical component in the fabrication of advanced fluorescent materials, particularly carbon dots (CDs). These nanosized carbon materials are prized for their unique optical properties, biocompatibility, and potential in a range of applications.

The compound is a useful reagent for creating multicolor fluorescent carbon dots. chemicalbook.com Its molecular structure is uniquely suited for the "bottom-up" synthesis of these nanomaterials, where molecular precursors are assembled into larger, functional structures.

In the synthesis of carbon dots, 1,2,4-Benzenetriamine dihydrochloride serves a dual purpose. The benzene (B151609) ring acts as a fundamental carbon source, providing the core structure of the carbon dots. cymitquimica.com Simultaneously, the three amine groups on the ring introduce nitrogen atoms into the carbon lattice, a process known as nitrogen doping (N-doping). nih.gov This in-situ doping is critical, as the incorporation of heteroatoms like nitrogen can significantly enhance the fluorescence quantum yield and tune the optical properties of the resulting CDs. nih.gov

The compound can be used as the sole precursor in the synthesis or as a co-doping reagent alongside other carbon sources. chemicalbook.com For instance, it has been used with aconitic acid to prepare fluorescent carbon nanomaterials with high quantum yields. chemicalbook.com

The use of this compound provides a method for controlling the key optical properties of carbon dots, namely their emission wavelength (color) and quantum yield (brightness). chemicalbook.com Research has shown that the number of amino groups on the precursor molecule influences the characteristics of the final carbon dots. cymitquimica.com By selecting precursors like this compound, with its high nitrogen content, researchers can produce CDs that emit at longer wavelengths, such as in the red portion of the spectrum. cymitquimica.com

In one study, the properties of carbon dots synthesized from different aniline (B41778) precursors were compared, demonstrating the effect of the molecular precursor on the optical output.

PrecursorResulting CD NameExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (QY)
O-phenylenediamineCDs-diData Not SpecifiedData Not SpecifiedData Not Specified
This compoundCDs-triData Not SpecifiedData Not SpecifiedData Not Specified
1,2,4,5-Benzenetetramine tetrahydrochlorideCDs-tetra55061930.2%

This table is based on comparative studies; specific values for CDs-di and CDs-tri were not detailed in the provided search results but were part of the comparative investigation leading to the optimization of CDs-tetra. cymitquimica.com

A common and effective method for synthesizing carbon dots from this compound is the one-step solvothermal method. cymitquimica.com This process involves dissolving the precursor powder in a suitable solvent, such as ethanol, and heating the mixture in a sealed container like a Teflon-lined stainless-steel autoclave. cymitquimica.com

A typical synthesis procedure involves:

Dissolving 0.025 g of this compound powder in 24 mL of ethanol. cymitquimica.com

Stirring the mixture thoroughly. cymitquimica.com

Transferring the solution to a Teflon-lined autoclave and maintaining it at a high temperature (e.g., 170 °C) for a specific duration (e.g., 5.5 hours). cymitquimica.com

Cooling the reaction solution to obtain the carbon dots. cymitquimica.com

This bottom-up approach is valued for its simplicity and efficiency in producing fluorescent nanomaterials.

The fluorescent properties of materials derived from this compound make them highly suitable for sensing and imaging applications. Carbon dots produced from this precursor have been successfully employed as fluorescent probes for the detection of methylene (B1212753) blue, where the fluorescence of the CDs is effectively quenched in the presence of the target molecule. cymitquimica.com

Furthermore, the parent compound, 1,2,4-triaminobenzene, has been explored as a fluorescent probe for monitoring intracellular pH. sigmaaldrich.com The protonation and deprotonation of its amino groups cause changes in its fluorescence intensity, allowing it to function as a sensor for pH changes within the biologically significant range of 5.0-7.0. sigmaaldrich.com This capability has been demonstrated in the fluorescence imaging of cells and mouse tissue sections. sigmaaldrich.com

Synthesis of Multicolor Fluorescent Carbon Dots

Polymer Chemistry and Advanced Membranes

In addition to its role in nanomaterials, this compound holds value in the field of polymer chemistry. cymitquimica.com Its structure as a tri-functional amine makes it a versatile building block for creating complex polymer structures. cymitquimica.com The three reactive amine groups allow for the formation of multiple chemical bonds, enabling its use as a cross-linking agent to form three-dimensional polymer networks. tcichemicals.com

This cross-linking capability is fundamental to producing thermoset plastics and advanced materials like ion-exchange resins and hydrogels. tcichemicals.com While specific examples of membranes synthesized directly from this compound are not extensively detailed, its properties make it a candidate for such applications. It has been suggested as a potential replacement for other amine-based monomers, such as triaminopyridine (TAP), in polymerization processes. chemicalbook.com Its use as a linker molecule for covalent organic frameworks (COFs) further highlights its utility in creating structured, porous materials.

Synthesis of Porous Nitrogen-Doped Carbon Materials (PNCs)

Covalent Organic Frameworks (COFs) and Related Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. They are synthesized from organic building blocks (monomers) that are linked by strong covalent bonds. google.comresearchgate.net The geometry of the monomers dictates the topology of the resulting framework, which can be designed to have specific pore sizes and functionalities.

The synthesis of COFs often involves condensation reactions between monomers containing complementary functional groups, such as amines and aldehydes, to form linkages like imines. google.com Triamines are a class of monomers that can be used to create 2D or 3D COF structures. google.com In principle, a triamine like 1,2,4-Benzenetriamine could serve as a triangular node in the construction of a COF. However, based on the available search results, there are no specific examples of COFs that have been synthesized using this compound as the primary monomer. The literature on COF synthesis more commonly reports the use of other triamines, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). researchgate.net Therefore, while the structural characteristics of 1,2,4-Benzenetriamine make it a potential candidate for COF synthesis, its practical application as a monomer in this specific field is not yet documented in the provided research.

Design and Engineering of COF Topologies

The topology of a Covalent Organic Framework is the blueprint that defines its structure and is predetermined by the symmetry and connectivity of its constituent building blocks. cd-bioparticles.netcd-bioparticles.net In reticular chemistry, representing monomers with specific geometric shapes allows for the prediction of the resulting network architecture. cd-bioparticles.net For instance, the combination of linear and trigonal planar linkers can predictably form frameworks with specific, repeating pore structures.

1,2,4-Benzenetriamine, as a C3-symmetric or trigonal 3-connected (3-c) node, is an ideal candidate for constructing two-dimensional (2D) COFs with hexagonal topologies, such as the common hexagonal (hcb) net. When reacted with a linear, 2-connected (2-c) linker like a dialdehyde, the three amine groups of the benzenetriamine can form connections at 120-degree angles, naturally leading to a honeycomb-like lattice. The development of 3D COFs with novel topologies is a major goal in the field, and while combinations of 4-c and 3-c linkers have been explored to create topologies like pto and mhq-z, the precise design of building blocks is critical. nih.gov

The choice of building blocks with higher connectivity is a key strategy for expanding the structural diversity of COFs. researchgate.net While much research has focused on highly symmetric linkers, the use of molecules with lower symmetry can lead to unusual and desymmetrized topologies. For example, a T-shaped corrole (B1231805) monomer has been used to create a COF with a rare, desymmetrized hcb topology and elliptical pores, demonstrating that moving beyond simple, highly symmetric building blocks can unlock new structural possibilities. nih.gov The strategic design of linkers, therefore, is paramount in the engineering of COFs with desired pore sizes and network structures for specific applications.

Functionalization of COFs for Specific Applications

The functionalization of COFs is a powerful strategy to imbue them with specific chemical properties, enhancing their performance in areas such as catalysis, gas separation, and sensing. This can be achieved through two primary methods: pre-synthetic (or bottom-up) functionalization and post-synthetic modification. nih.gov

Pre-Synthetic Functionalization

The pre-synthetic approach involves using building blocks that already contain the desired functional groups. Utilizing this compound in a COF synthesis is a direct method of pre-synthetic functionalization, embedding primary aromatic amine groups directly onto the pore walls of the resulting framework. cd-bioparticles.net These amine groups are valuable as they can act as basic catalytic sites or as points for selective interaction with guest molecules like carbon dioxide. nih.govwur.nl For instance, aromatic amine-functionalized COFs have demonstrated high CO2/N2 selectivity, which is crucial for carbon capture applications from flue gas. nih.govwur.nl The interaction between the amine groups and CO2 is typically based on physisorption, which allows for energy-efficient regeneration of the material. nih.gov

Below is a data table showing the properties of an amine-functionalized COF, illustrating the impact of incorporating amine linkers on gas adsorption properties.

COF NameBET Surface Area (m²/g)CO₂ Uptake (mmol/g, 273 K, 1 bar)CO₂/N₂ Selectivity (273 K)
Me3TFB-(NH2)2BD1624 ± 891.12 ± 0.2683 ± 11
Data derived from a study on an aromatic amine-functionalized COF for CO₂/N₂ separation. nih.govwur.nl

Post-Synthetic Modification (PSM)

Post-synthetic modification is a versatile technique for introducing functionality into a COF after its initial synthesis. rsc.org This approach is particularly useful when the desired functional groups are not compatible with the conditions of COF formation. nih.gov COFs containing accessible reactive sites, such as the amine groups introduced by 1,2,4-benzenetriamine, serve as excellent platforms for PSM. nih.govacs.org

One common PSM strategy involves the transformation of the linkages within the COF. For example, the relatively labile imine linkages (-C=N-) formed during the initial synthesis can be chemically reduced to form more stable, secondary amine linkages (-CH-NH-). acs.orgrsc.orgnih.gov These resulting amine-linked frameworks not only exhibit enhanced hydrolytic stability but also provide secondary amine sites on the pore walls that are available for further functionalization. acs.orgnih.gov These amine groups can then be reacted with various molecules to install new functionalities. For example, reacting the amine groups with acyl chlorides or anhydrides can introduce amide functionalities, while reaction with other reagents can install chiral moieties for enantioselective separations or catalytic metal complexes. acs.orgrsc.org

The table below presents data on a COF before and after post-synthetic modification, highlighting the retention of key structural properties.

MaterialLinkage TypeBET Surface Area (m²/g)Pore Size (Å)
Imine-linked PI-3-COFImineHighLarge
Amine-linked rPI-3-COFAmine (reduced)HighLarge
This table illustrates that post-synthetic reduction of an imine COF to an amine-linked COF can be achieved while maintaining high crystallinity and surface area. acs.org

This dual approach of pre-synthetic and post-synthetic functionalization allows for the creation of a vast library of COFs with precisely tailored properties, positioning them as highly promising materials for addressing challenges in energy and environmental science. nih.gov

Medicinal Chemistry and Biological Activity Investigations

Precursor in Pharmaceutical Synthesis

While direct synthetic routes from 1,2,4-Benzenetriamine dihydrochloride (B599025) are not extensively detailed in publicly available research, the core triaminobenzene structure is a key feature in several pharmacologically active compounds.

Pynegabine, also known as HN37, has been investigated as a candidate for an antiepileptic drug and is a structural analog of the previously marketed drug, retigabine. nih.govresearchgate.net The adverse effects of retigabine have been linked to its triaminobenzene segment. researchgate.net Pynegabine was developed with a modified chemical structure to improve stability and safety. nih.govresearchgate.net Published synthetic routes for Pynegabine describe a multi-step process that commences with 2,6-dimethylaniline. researchgate.netnih.govresearchgate.net This undergoes a series of reactions to construct the final molecule. nih.gov Although not a direct precursor in the most commonly cited syntheses, the triamine arrangement is a central component of this class of anticonvulsant agents. Pynegabine has progressed to Phase I clinical trials for the treatment of epilepsy. researchgate.netnih.gov

Derivatives of 1,2,4-triazole (B32235), a heterocyclic ring system that can be synthesized from compounds related to 1,2,4-Benzenetriamine, have been a focus of research for developing new anti-inflammatory drugs. crpsonline.comnih.govresearchgate.netmdpi.com These compounds are of interest due to their potential to offer therapeutic benefits with fewer side effects than existing treatments. crpsonline.com

One of the key mechanisms through which these triazole derivatives exert their anti-inflammatory effect is by inhibiting the p38α mitogen-activated protein (MAP) kinase. drugbank.commedchemexpress.comrndsystems.com This enzyme is a crucial component in the signaling pathways that lead to inflammation. drugbank.com The p38α MAP kinase is involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. drugbank.com By inhibiting this kinase, the production of these inflammatory mediators is reduced. drugbank.com Research into novel inhibitors of p38α MAP kinase is ongoing, with various compounds being evaluated for their potential in treating inflammatory diseases. rsc.orgnih.gov

Inhibitory Activity of Selected Compounds
CompoundTargetActivity
Triazole Derivativesp38α MAP KinaseInhibition of pro-inflammatory cytokine production
IbuprofenCyclooxygenase (COX)Inhibition of prostaglandin synthesis

Development of Anti-inflammatory Agents

Exploration of Biological Activities of Derivatives

The versatility of the 1,2,4-Benzenetriamine core structure has prompted the investigation of its derivatives for a range of other biological activities, including potential applications in oncology and infectious diseases.

Researchers have synthesized and evaluated a series of 1,2,4-triazol-3-amine derivatives for their potential as anti-lung cancer agents. nih.gov In vitro studies screening these compounds against several human lung cancer cell lines, including A549, NCI-H460, and NCI-H23, demonstrated potent cytotoxic activities for many of the synthesized compounds. nih.gov

One of the most potent compounds identified was 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), which exhibited significantly stronger anti-lung cancer activity than the standard chemotherapeutic agent 5-fluorouracil against the tested cell lines. nih.gov Further investigation into the mechanism of action revealed that BCTA induced apoptosis in lung cancer cells by upregulating the expression of pro-apoptotic proteins such as BAX, caspase 3, and PARP. nih.gov

In Vitro Antitumor Activity of BCTA
Cell LineIC50 (µM)
A5491.09
NCI-H4602.01
NCI-H233.28

Derivatives containing the 1,2,4-triazole nucleus have been a subject of interest for their potential antimicrobial activities. researchgate.netnih.gov The search for new antimicrobial agents is driven by the increasing challenge of multi-drug resistant pathogens. nih.gov While extensive studies on the direct antimicrobial properties of 1,2,4-Benzenetriamine derivatives are not widely available, research on structurally related compounds provides some insights. For example, Benzene-1,2,4-triol has been shown to possess antimicrobial activity against various bacterial species, including Xanthomonas citri subsp. citri. nih.govresearchgate.net Additionally, various poly-substituted benzene (B151609) derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The antimicrobial potential of these compounds is often influenced by the nature and position of the substituents on the benzene ring. researchgate.net

Structural Modifications for Pharmacological Stability

1,2,4-Benzenetriamine and its derivatives are susceptible to oxidation, a characteristic that presents a significant challenge to their pharmacological stability. The presence of multiple electron-rich amino groups on the benzene ring makes the molecule prone to degradation, which can limit its therapeutic potential and shelf-life. Researchers have explored various structural modifications to enhance the stability of this scaffold for medicinal applications.

One key strategy to mitigate oxidative degradation is the introduction of electron-withdrawing groups to the benzene ring. For instance, the presence of a nitro group can significantly increase the stability of related polyaminobenzene compounds. This is attributed to the electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic ring and, consequently, its susceptibility to oxidation. While much of the research on nitro-substituted aminobenzenes has been in the context of energetic materials, the principle of enhancing chemical stability through such substitutions is applicable to pharmaceutical chemistry. For example, 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB) exhibits enhanced chemical stability compared to hexanitrobenzene (HNB) due to increased aromaticity and stronger hydrogen-bonding interactions, highlighting the stabilizing effect of nitro groups.

Another common approach to improve the stability of amine-containing pharmaceuticals is through salt formation. Converting the basic amino groups into their hydrochloride salts, as is the case with 1,2,4-benzenetriamine dihydrochloride, is a standard practice in drug development. This conversion increases the compound's stability by protecting the lone pair of electrons on the nitrogen atoms from participating in oxidative reactions. Furthermore, working under inert atmospheric conditions during synthesis and storage can help prevent air oxidation of sensitive arylamines.

The following table summarizes strategies to enhance the pharmacological stability of 1,2,4-benzenetriamine derivatives:

Modification StrategyRationaleExpected Outcome
Introduction of Electron-Withdrawing Groups (e.g., Nitro) Reduces the electron density of the aromatic ring, making it less susceptible to oxidation.Increased chemical and thermal stability.
Salt Formation (e.g., Dihydrochloride) Protects the amino groups from oxidation by protonation of the nitrogen lone pairs.Improved stability and handling properties.
Inert Atmosphere Handling Minimizes exposure to atmospheric oxygen, a primary oxidant.Prevention of oxidative degradation during synthesis and storage.

It is important to note that while these modifications can enhance stability, they may also influence the compound's pharmacological activity, necessitating a careful balance between stability and desired biological effects.

Interaction Studies with Biological Macromolecules

The biological activity of 1,2,4-benzenetriamine derivatives is intrinsically linked to their interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Interaction with Nucleic Acids:

Derivatives of the triaminobenzene scaffold have been shown to interact with DNA. A metabolite of benzene, 1,2,4-benzenetriol, has been demonstrated to induce the formation of halogenated DNA and tyrosines. This suggests that reactive metabolites of such compounds can directly modify nucleic acids, a mechanism that could be implicated in both therapeutic and toxicological effects.

Furthermore, studies on DNA-targeted 1,2,4-benzotriazine 1,4-dioxide analogues, which share a similar core structure, have revealed a strong correlation between their DNA association constants (K(DNA)) and their cytotoxic activity under hypoxic conditions. This highlights the potential for designing 1,2,4-benzenetriamine derivatives that can specifically target and bind to DNA, thereby exerting a biological effect. The binding affinity of these compounds to calf thymus DNA was found to be dependent on the presence of a positive charge, with association constants ranging from 1 x 10² to 5.6 x 10⁵ M⁻¹ researchgate.net.

Interaction with Proteins (Enzyme Inhibition):

Derivatives containing the 1,2,4-triazine or 1,2,4-triazole nucleus, which can be synthesized from 1,2,4-benzenetriamine precursors, have been investigated as inhibitors of various enzymes. For instance, certain 1,2,4-triazine derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy nih.gov. The inhibition of DHFR disrupts the synthesis of nucleic acids, leading to the suppression of cell proliferation.

Additionally, azinane analogues bearing a 1,2,4-triazole moiety have demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase nih.gov. Inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease, while α-glucosidase inhibitors are used in the treatment of type 2 diabetes. These findings suggest that the 1,2,4-benzenetriamine scaffold can serve as a template for the development of potent and selective enzyme inhibitors.

The table below summarizes the observed interactions of 1,2,4-benzenetriamine derivatives with biological macromolecules:

MacromoleculeType of InteractionDerivative ClassPotential Therapeutic Application
DNA Covalent modification (by metabolite)1,2,4-Benzenetriol-
DNA Non-covalent binding (intercalation/groove binding)1,2,4-Benzotriazine 1,4-dioxidesHypoxia-selective cancer therapy researchgate.net
Dihydrofolate Reductase (DHFR) Enzyme Inhibition1,2,4-Triazine derivativesCancer nih.gov
Acetylcholinesterase (AChE) Enzyme Inhibition1,2,4-Triazole derivativesAlzheimer's Disease nih.gov
Butyrylcholinesterase (BChE) Enzyme Inhibition1,2,4-Triazole derivativesAlzheimer's Disease nih.gov
α-Glucosidase Enzyme Inhibition1,2,4-Triazole derivativesType 2 Diabetes nih.gov

Further biophysical studies are necessary to fully characterize the binding modes and affinities of this compound and its derivatives with their respective biological targets. Such quantitative data are essential for advancing the development of these compounds as potential therapeutic agents.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Chromatographic methods are powerful tools for separating the components of a mixture, making them ideal for assessing the purity of 1,2,4-Benzenetriamine dihydrochloride (B599025).

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional HPLC. For the analysis of polar aromatic amines like 1,2,4-Benzenetriamine dihydrochloride, a reversed-phase UPLC method with UV detection is highly effective. sielc.com

The separation is typically carried out on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid for MS compatibility) and an organic solvent like acetonitrile (B52724). sielc.com UV detection is suitable for aromatic amines due to their strong absorbance in the UV region, typically around 210-280 nm. The high sensitivity of UPLC systems allows for the detection of trace impurities. nih.gov

A typical UPLC method for a related compound, which can be adapted for this compound, is detailed in the table below.

ParameterValue
Column C18, <2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time-based gradient from 5% to 95% B
Flow Rate 0.3 - 0.5 mL/min
Detection UV at 254 nm
Injection Volume 1 - 5 µL

This method would be validated for linearity, precision, accuracy, and specificity to ensure its suitability for routine purity assessments.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and polar compounds. For this compound, a reversed-phase HPLC method is commonly employed for purity determination. researchgate.net The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The mobile phase composition, usually a mixture of water or an aqueous buffer and a polar organic solvent such as acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurity peaks. researchgate.net The use of an ion-pairing reagent, such as sodium octanesulfonate, can be beneficial for improving the retention and peak shape of the highly polar triamine. researchgate.net UV detection is the most common mode of detection for this class of compounds.

A representative HPLC method for a similar compound, 3,4-diaminopyridine, which could be adapted, is outlined in the following table. researchgate.net

ParameterValue
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile and aqueous sodium octanesulfonate/ammonium (B1175870) acetate (B1210297) buffer (pH 1.9) (10:90 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

During the synthesis of this compound, key intermediates are formed, such as 1,3-dichloro-4,6-dinitrobenzene (B1585067) and 4,6-dinitro-1,3-phenylenediamine. chemicalbook.com Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for monitoring the purity of these intermediates, as they are more volatile than the final product. Due to the polar nature of some intermediates, derivatization may sometimes be employed to improve their chromatographic behavior. nih.gov

The GC separates the volatile components of a sample, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragments, allowing for confident identification of the intermediates and any by-products. epa.gov

A general GC-MS method for the analysis of nitroaromatic compounds is described below.

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 - 280 °C
Oven Program Temperature gradient from 60 °C to 300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detector Mass Spectrometer (scanning a relevant m/z range)

For the intermediate 1,3-dichloro-4,6-dinitrobenzene , the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the two chlorine atoms. nist.gov The fragmentation would likely involve the loss of nitro groups (NO2). For an intermediate like 4,6-dinitro-1,3-phenylenediamine , derivatization might be necessary for GC analysis due to the polar amino groups. Alternatively, LC-MS could be used. nih.gov

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. 1H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. hw.ac.uk

For this compound, the 1H NMR spectrum would be expected to show signals for the aromatic protons and the amine protons. The aromatic protons would appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. organicchemistrydata.org The protons on the amine groups would likely appear as broad signals, and their chemical shift would be dependent on the solvent and concentration. nih.gov In the dihydrochloride salt form, the amine protons are expected to be shifted further downfield. The splitting pattern of the aromatic protons would provide information about their substitution pattern on the benzene ring.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H 6.5 - 7.5d, dd, d~2 Hz (meta), ~8 Hz (ortho)
Amine NH2 Broad signal > 5.0s (broad)N/A

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org

For this compound, the molecular weight of the free base is 123.16 g/mol . nih.gov In the mass spectrum, one would expect to see a molecular ion peak (M+) corresponding to the free base at m/z 123. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, which is a useful diagnostic feature. libretexts.org

The fragmentation of aromatic amines under electron ionization (EI) typically involves the loss of small neutral molecules or radicals. miamioh.edu Key fragmentation pathways for 1,2,4-Benzenetriamine could include the loss of a hydrogen atom, an amino group (NH2), or hydrogen cyanide (HCN).

The expected key ions in the mass spectrum of 1,2,4-Benzenetriamine are listed in the table below. These are based on general fragmentation rules for aromatic amines.

m/zIdentity
123 [M]+ (Molecular Ion)
106 [M - NH3]+
96 [M - HCN]+
79 [M - HCN - NH3]+

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained. In the context of this compound and polymers derived from it, FTIR spectra reveal characteristic peaks corresponding to the vibrations of its constituent bonds.

For instance, in polymers synthesized from amine precursors, the N-H stretching vibrations are typically observed in the region of 3500 cm⁻¹. semanticscholar.org The analysis of polymers and nanocomposites often involves tracking the appearance or disappearance of specific bands to confirm reaction completion or modification. researchgate.netresearchgate.net For example, the interaction between a polymer and a clay modifier can be investigated by observing shifts in the characteristic peaks of both materials. researchgate.net

Table 1: Illustrative FTIR Spectral Data for Amine-Containing Compounds

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3500N-H Stretching semanticscholar.org
1670C=O Stretching (Thiocarbonyl) mdpi.com
1500-1400Aromatic C=C Stretching mdpi.com
---C-N Stretching rsc.org

Note: This table provides representative values for functional groups found in amine-containing aromatic compounds and their derivatives. Actual peak positions can vary based on the specific molecular structure and sample state.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. For aromatic compounds like this compound, these absorptions are typically due to π → π* transitions within the benzene ring.

The solvent environment can significantly influence the absorption spectrum, causing shifts in λmax (solvatochromism). sciencepublishinggroup.comsciencepublishinggroup.comnih.gov For example, studies on paranitroaniline, a related aromatic amine, show a significant red-shift (bathochromic shift) in polar solvents like water (λmax at 380 nm) compared to non-polar solvents like cyclohexane (B81311) (λmax at 320 nm). sciencepublishinggroup.comsciencepublishinggroup.com This is attributed to differing solute-solvent interactions. sciencepublishinggroup.com During the polymerization of aromatic amines, UV-Vis spectroscopy can be used to monitor the formation of intermediates and the final polymer product by tracking the appearance of new absorption bands. semanticscholar.org For instance, the electropolymerization of diphenylamine (B1679370) shows distinct absorption bands for cation radicals and oxidized dimers. semanticscholar.org

Table 2: Representative UV-Vis Absorption Data for Aromatic Amines

Compound/IntermediateSolvent/Conditionsλmax (nm)Transition TypeReference
Benzene (liquid phase)Cyclohexane254π → π sciencepublishinggroup.comsciencepublishinggroup.com
ParanitroanilineWater380π → π (Bathochromic shift) sciencepublishinggroup.comsciencepublishinggroup.com
ParanitroanilineCyclohexane320π → π* (Hypsochromic shift) sciencepublishinggroup.comsciencepublishinggroup.com
Diphenylamine Cation Radical2 M H₂SO₄500Electronic Transition semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. dtic.milresearchgate.net The method works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the surface.

For nitrogen-containing polymers derived from precursors like this compound, XPS is particularly valuable for differentiating the various nitrogen species. nus.edu.sg High-resolution N 1s core-level spectra can be deconvoluted to quantify the proportions of benzenoid amine, quinoid imine, and protonated nitrogen units in polymers like polyaniline. nus.edu.sg This allows for the precise tracking of structural changes during processes like oxidation and reduction. nus.edu.sg Similarly, C 1s spectra can identify different carbon bonding environments, such as those on aromatic rings versus those bonded to nitrogen. rsc.org

Table 3: Typical Binding Energies in XPS Analysis of Nitrogen-Containing Polymers

Element (Core Level)Chemical StateBinding Energy (eV)Reference
C 1sNeutral Carbon (Reference)284.6 nus.edu.sg
C 1sBenzene on Pt(355) Terrace~284.5 rsc.org
C 1sBenzene on Pt(355) Step~284.1 rsc.org
N 1sAmine (=N-)~398.5 nus.edu.sg
N 1sImin (-NH-)~399.6 nus.edu.sg
N 1sProtonated Nitrogen (N⁺)~401.5 nus.edu.sg

Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Advanced Characterization Techniques for Materials Science

When this compound is used as a monomer or precursor in the synthesis of advanced materials, such as porous polymers or functional coatings, a different set of characterization techniques is required to understand their physical and structural properties.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnification. psu.edu It uses a focused beam of electrons to scan the sample's surface, generating signals that provide information about topography and composition. psu.edunrel.gov

In the context of materials derived from this compound, such as porous organic polymers, SEM is used to examine the material's microstructure. rsc.org It can reveal details about particle size, shape, aggregation, and surface texture. rsc.orgresearchgate.net For example, SEM images can show whether a polymer has formed as a collection of discrete spheres, a continuous film, or an interconnected porous network. This morphological information is critical for understanding how the material will perform in applications like catalysis or gas adsorption, where surface area and structure are paramount.

Table 4: Morphological Features Observable by SEM

FeatureDescriptionRelevance
Particle Shape Describes the geometry of individual particles (e.g., spherical, irregular, fibrous).Influences packing, flowability, and surface accessibility.
Surface Texture Characterizes the smoothness or roughness of the material's surface.Affects surface area and interaction with other substances.
Porosity Visualizes the presence and distribution of pores on the surface.Key for applications in separation, filtration, and catalysis.
Aggregation Shows how individual particles group together to form larger structures.Impacts the bulk density and macroscopic properties of the material.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials. measurlabs.com It operates by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures. rsc.orgnih.gov From the nitrogen adsorption and desorption isotherm, key textural properties such as the specific surface area (in m²/g), pore volume, and pore size distribution can be calculated. rsc.orgmdpi.com

This analysis is essential for porous polymers synthesized using this compound as a building block. A high surface area is often a primary goal for materials designed for gas storage, separation, and catalysis. mdpi.com For example, a pristine hyper-crosslinked porous polymer might exhibit a high BET surface area, which may decrease upon functionalization with other molecules as pores become occupied. mdpi.com

Table 5: Representative BET Analysis Data for Porous Polymers

MaterialBET Surface Area (S_BET) (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Pristine Hyper-crosslinked Polymer757------ mdpi.com
Molecularly Imprinted Polymer (MIP)209------ researchgate.net
Non-Imprinted Polymer (NIP)95------ researchgate.net
Fouled GR95PP MembraneIncreased by 18%Increased by 28%Decreased by <2% nih.gov

Note: Values are highly dependent on the specific material and its synthesis method.

X-ray Diffraction (XRD) for Structural Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. nist.gov When a crystalline sample is irradiated with X-rays, the rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern of peaks at specific angles (2θ). This pattern serves as a fingerprint for the crystalline solid.

XRD is used to analyze the structure of this compound itself or materials derived from it. mdpi.com The technique can distinguish between crystalline and amorphous materials; crystalline materials produce sharp diffraction peaks, while amorphous materials yield a broad halo. researchgate.net For crystalline samples, the positions and intensities of the peaks can be used to determine the crystal system, space group, and lattice parameters. researchgate.net This information is fundamental to understanding the solid-state packing of the molecules, which influences the material's physical properties.

Table 6: Example XRD Data Interpretation

2θ (degrees)d-spacing (Å)Miller Indices (hkl)InterpretationReference
VariesVariesVariesIdentification of crystal phase and lattice parameters. researchgate.net
Broad HumpN/AN/AIndicates an amorphous or highly disordered structure. researchgate.net
Sharp PeaksCalculated via Bragg's LawIndexed based on unit cellIndicates a well-ordered crystalline structure. researchgate.netaps.org

Purity and Stability Assessment

The purity and stability of this compound are critical for its intended applications, as impurities or degradation products can lead to undesirable side reactions or a decrease in product performance.

Accelerated degradation, or forced degradation, studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than its intended storage conditions. For aromatic amines like this compound, common stress factors include heat, humidity, light, and exposure to acidic and basic conditions. nih.gov The stability of aromatic amines can be a concern, with studies showing potential degradation at elevated temperatures. nih.gov

A typical accelerated degradation study for this compound would involve analyzing the compound after exposure to these stress conditions for a defined period. The results of such a hypothetical study are summarized in Table 2.

Table 2: Representative Data from an Accelerated Degradation Study of this compound

Stress ConditionDurationAssay of this compound (%)Major Degradation Product(s)
Thermal (80°C) 7 days98.5Oxidative and polymeric impurities
Photolytic (UV/Vis light) 7 days97.2Colored photo-oxidation products
Acidic (0.1 M HCl) 24 hours99.1Minimal degradation observed
Basic (0.1 M NaOH) 24 hours92.8Oxidized and deaminated species
Oxidative (3% H₂O₂) 24 hours89.5Various oxidized derivatives

The identification of degradation products is typically achieved using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) to elucidate the structures of the impurities.

Discrepancies in the reaction yield during the synthesis of this compound can arise from several factors, including incomplete reactions, the formation of side products, or mechanical losses during workup and isolation. A thorough analysis of the reaction mixture and the isolated product is essential to identify the root cause of lower-than-expected yields.

The synthesis of this compound often involves the reduction of a dinitro-substituted precursor, such as 4,6-dinitro-1,3-phenylenediamine. chemicalbook.com In such a multi-step synthesis, impurities can be introduced from starting materials or formed during the reaction.

To resolve yield discrepancies, a systematic approach is necessary, which includes:

In-process monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or HPLC can determine the point at which the reaction stalls or side products begin to form.

Material balance analysis: Accounting for all the starting material and reagents to determine if the loss in yield is due to chemical transformation or physical loss.

Table 3 outlines potential impurities that could lead to yield discrepancies in the synthesis of this compound and the analytical methods for their detection.

Table 3: Potential Impurities and Analytical Methods for Yield Discrepancy Analysis

Potential ImpurityPossible OriginRecommended Analytical Method
Unreacted Starting Material (e.g., 4,6-dinitro-1,3-phenylenediamine) Incomplete reduction reactionHPLC, TLC
Partially Reduced Intermediates (e.g., nitro-amino compounds) Insufficient reducing agent or reaction timeHPLC-MS, LC-MS
Oxidation Products Exposure to air during reaction or workupHPLC with UV detection, Mass Spectrometry
Polymeric Byproducts Self-condensation of the amine groupsSize Exclusion Chromatography (SEC), Mass Spectrometry
Isomeric Impurities Impurities in the starting materialsHPLC, Capillary Electrophoresis (CE)

By systematically investigating these potential causes, it is possible to optimize the reaction conditions to minimize the formation of byproducts and maximize the yield of the desired this compound.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools used to represent and predict the three-dimensional structure and dynamic behavior of molecules. For 1,2,4-Benzenetriamine dihydrochloride (B599025) and its derivatives, these techniques are crucial for understanding its reactivity and conformational preferences.

The reactivity of 1,2,4-Benzenetriamine is largely dictated by the three amino groups attached to the benzene (B151609) ring. Their nucleophilicity is fundamental to the compound's role as a building block in organic synthesis. The asymmetrical arrangement of these groups results in distinct electronic environments for each, which in turn affects their individual nucleophilicity and participation in chemical reactions. smolecule.com

Computational models can predict how these differences influence selectivity in various reactions.

Steric and Electronic Effects : The adjacent positioning of amino groups at the C1 and C2 positions introduces steric hindrance, which can affect the accessibility of these groups to reagents. smolecule.com Electronic effects also play a critical role, as the amino groups act as electron-donating substituents, activating the aromatic ring. smolecule.com However, the uneven distribution of electron density means that the reactivity at each amino group can be different. smolecule.com In reactions like the reduction of dinitroanilines, an existing amino group can direct the regioselectivity of the reduction of nitro groups, with a preference for the nitro group positioned ortho to the amino group.

Cyclization Reactions : The presence of adjacent (ortho) amine groups at the 1 and 2 positions is particularly significant for condensation reactions that lead to the formation of heterocyclic rings.

Covalent Organic Frameworks (COFs) : In the synthesis of COFs, the reactivity of monomers like 1,2,4-benzenetriamine is a critical driving force for the building block exchange (BBE) process, allowing for the creation of new functional materials. nih.govjiangnan.edu.cn

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1,2,4-Benzenetriamine, the orientation of the amino groups is of primary interest.

Polymer Structure : Molecular modeling has been employed to determine the structure of polymers derived from 1,2,4-Benzenetriamine dihydrochloride. For instance, in a study of a covalent organic framework (PTPA-NH2), modeling suggested that the structure adopts an AA stacking mode with specific lattice parameters. rsc.org Such simulations are vital for understanding the solid-state packing and properties of materials derived from this compound.

Calculated Structural Parameters for PTPA-NH2 Polymer

ParameterValueSignificance
Stacking ModeAADescribes the layer-by-layer arrangement of the polymer sheets.
Space GroupP1Defines the crystal's symmetry operations.
Lattice Parameter 'a'41.870403 ÅUnit cell dimension along the a-axis.
Lattice Parameter 'b'41.870403 ÅUnit cell dimension along the b-axis.
Lattice Parameter 'c'3.76792 ÅUnit cell dimension along the c-axis, often related to interlayer spacing.
Lattice Angle 'α'90°Angle between b and c axes.
Lattice Angle 'β'90°Angle between a and c axes.
Lattice Angle 'γ'120°Angle between a and b axes.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These calculations provide detailed information about the electronic properties of molecules, which are fundamental to understanding their structure and reactivity.

Analysis of the electronic structure of 1,2,4-Benzenetriamine reveals how electrons are distributed within the molecule and the nature of its chemical bonds.

Electron Density Distribution : The three electron-donating amino groups significantly increase the electron density of the aromatic ring, activating it towards electrophilic substitution reactions. smolecule.com However, the asymmetrical substitution pattern leads to an uneven distribution of this electron density, creating localized areas of high electron density that can participate more readily in nucleophilic processes. smolecule.com

Molecular Orbitals : The properties of materials derived from this compound, such as carbon dots, are heavily influenced by their electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand their fluorescence properties. researchgate.net For example, a higher number of amino groups can lead to a smaller HOMO-LUMO energy gap, resulting in a redshift of emission wavelengths. researchgate.netnih.gov In red-emissive carbon dots (R-CDs) prepared from 1,2,4-benzenetriamine, UV-vis spectroscopy shows absorption peaks attributed to π–π* transitions of C=C bonds and n–π* transitions of C–N bonds. acs.org

Reactivity Descriptors : Quantum chemical calculations can provide quantitative measures, or "reactivity descriptors," that help predict the chemical behavior of a molecule. These parameters are useful for comparing the reactivity of 1,2,4-benzenetriamine with other compounds.

Quantum Chemical Reactivity Descriptors

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate detailed reaction pathways.

Mechanism Identification : Computational chemistry, in conjunction with advanced analytical methods like in-situ spectroscopy, is essential for a deeper understanding of reaction mechanisms involving 1,2,4-benzenetriamine. This approach can help identify transient intermediates and transition states that are difficult to observe experimentally.

Reaction Kinetics : Theoretical models can be used to calculate reaction rate constants. For example, in the catalytic reduction of 4-nitrophenol (B140041) to 1,2,4-benzenetriamine, the rate constant was determined by tracking the disappearance of the reactant's absorption peak over time. researchgate.net

Synthetic Routes : Computational studies can explore the feasibility of different synthetic pathways. For instance, Nucleophilic Aromatic Substitution (SNAAr) has been identified as a potential pathway to construct the 1,2,4-benzenetriamine framework.

Future Directions and Emerging Research Frontiers

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of 1,2,4-Benzenetriamine dihydrochloride (B599025) often involves multi-step processes that may utilize harsh reagents and generate significant waste. chemicalbook.com Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. jnj.comwjarr.com

Key areas for innovation include:

Catalyst Development: The current synthesis often employs a palladium-carbon catalyst for hydrogenation. chemicalbook.com Future research could explore the development of more cost-effective, reusable, and environmentally friendly catalysts, such as those based on earth-abundant metals or nanocatalysts with higher efficiency.

Alternative Reagents and Solvents: The conventional synthesis may use hazardous substances like fuming nitric acid and concentrated sulfuric acid. chemicalbook.com A primary goal of green chemistry is to replace such materials with safer alternatives. wjarr.com Research into enzymatic or biocatalytic methods, which operate under milder conditions, presents a significant opportunity. wjarr.comacs.org The use of greener solvents like water or supercritical fluids is also a key area of investigation to reduce environmental impact. wjarr.com

Process Optimization: Applying green chemistry principles aims to improve process efficiency by maximizing atom economy and reducing energy consumption. wjarr.comdcatvci.org This involves designing synthetic pathways with fewer steps and lower process mass intensity (PMI), ultimately leading to less waste and a smaller environmental footprint. dcatvci.org

A typical, non-optimized synthesis route starting from m-dichlorobenzene is outlined below. Green chemistry innovations would target improving the environmental profile of each step.

StepDescriptionKey Reagents
1Nitrationm-Dichlorobenzene, Concentrated Sulfuric Acid, Fuming Nitric Acid
2Ammonolysis1,3-Dichloro-4,6-dinitrobenzene (B1585067), Ammonia Water
3Catalytic Hydrogenation4,6-Dinitro-1,3-phenylenediamine, Palladium-Carbon Catalyst, Hydrogen
4Salt Formation1,2,4-Benzenetriamine solution, Concentrated Hydrochloric Acid
Data derived from multiple sources. chemicalbook.com

Advanced Functional Materials Development

1,2,4-Benzenetriamine dihydrochloride serves as a valuable building block for a variety of functional materials, owing to its trifunctional amine structure. cymitquimica.com

Emerging research in this domain includes:

Fluorescent Carbon Dots (CDs): A significant application is the synthesis of multicolor fluorescent carbon dots. chemicalbook.comlookchem.com These nanomaterials are created using the benzenetriamine derivative as a precursor, and future work will likely focus on tuning their optical properties for specific applications. Research is aimed at controlling the emission wavelengths to create CDs for use in white-light-emitting diodes (LEDs) and advanced sensors. chemicalbook.comlookchem.com

Polymer Chemistry: The compound is used in polymerization and can act as a replacement for other monomers like triaminopyridine (TAP). chemicalbook.comlookchem.com This opens up possibilities for creating novel polymers with tailored thermal, mechanical, and electronic properties for use in high-performance plastics, coatings, and electronic components.

Corrosion Inhibitors: Its utility as a corrosion inhibitor for metals has been noted. guidechem.com Future studies could systematically investigate its mechanism of action on different metal surfaces and optimize its formulation to develop more effective and environmentally friendly corrosion protection systems.

Targeted Drug Discovery and Development

The molecular structure of this compound makes it an interesting scaffold for medicinal chemistry and drug discovery. cymitquimica.comfishersci.co.uk While it is an important intermediate, its derivatives are of particular interest. guidechem.com

Future research directions include:

Antimicrobial Agents: The compound has demonstrated antimicrobial properties, making it a candidate for the development of new antibiotics or antimicrobial materials. guidechem.com Further research is needed to identify its spectrum of activity and mechanism of action against various pathogens.

Anticancer Therapeutics: Derivatives of 1,2,4-benzenetriamine have been shown to generate reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells. This mechanism is a cornerstone of many cancer therapies. Future work could focus on designing and synthesizing derivatives with enhanced selectivity for tumor cells to minimize side effects.

Neuroprotective Agents: While not the dihydrochloride salt itself, a related compound, Benzene (B151609), 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl) (BTY), has shown promise as a neuroprotective agent in preclinical studies, suggesting the potential of the core benzene-1,2,4-triamine (B1199461) structure in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov This could inspire the development of new derivatives of this compound for neurological applications.

Integration with Nanoscience and Biotechnology

The convergence of materials science, nanoscience, and biotechnology offers exciting prospects for this compound.

Bioimaging and Biosensing: The fluorescent carbon dots synthesized from this compound are prime candidates for applications in bioimaging and biosensing. chemicalbook.comlookchem.com Their potential for high quantum yield and tunable fluorescence could be harnessed to develop probes for imaging specific cellular components or detecting biomarkers for diseases.

Biocatalysis and Biotransformation: Integrating biotechnology into the synthesis process is a key future direction. acs.org This involves using enzymes or whole-cell systems to perform specific chemical transformations, such as the reduction of nitro groups, under mild, aqueous conditions. This approach offers a greener alternative to conventional chemical methods. wjarr.com

Drug Delivery Systems: The unique properties of polymers and nanomaterials derived from this compound could be exploited to create advanced drug delivery vehicles. These systems could be designed to carry therapeutic agents to specific targets within the body, improving efficacy and reducing systemic toxicity.

Interdisciplinary Research Opportunities

The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries.

Chemists and Materials Scientists: Joint efforts are needed to design and synthesize novel polymers and nanomaterials with precisely controlled properties for applications ranging from electronics to medicine.

Biologists and Medicinal Chemists: Collaboration is essential for exploring the therapeutic potential of its derivatives, from initial screening for biological activity to the rational design of targeted drugs. guidechem.com

Engineers and Environmental Scientists: Interdisciplinary teams can work on scaling up green synthesis processes and developing practical applications for new materials, such as sensors for environmental monitoring or advanced coatings for corrosion resistance. jnj.comguidechem.com

The table below summarizes potential areas for interdisciplinary collaboration.

Research AreaCollaborating DisciplinesPotential Outcomes
Smart Sensors Analytical Chemistry, Materials Science, NanoscienceHighly sensitive and selective sensors for environmental pollutants or medical diagnostics.
Targeted Therapeutics Medicinal Chemistry, Pharmacology, Molecular BiologyNovel drug candidates for cancer or infectious diseases with improved efficacy.
Green Manufacturing Chemical Engineering, Organic Chemistry, BiotechnologySustainable and cost-effective industrial production of the compound and its derivatives.
Advanced Coatings Polymer Chemistry, Materials Engineering, ElectrochemistryDurable and eco-friendly anticorrosion coatings for industrial and marine applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing carbon dots (CDs) using 1,2,4-Benzenetriamine dihydrochloride, and how can reaction parameters be optimized for fluorescence intensity?

  • Methodology : CDs are synthesized via a solvothermal method using this compound dissolved in ethanol (0.025 g in 24 mL) at 170°C for 5.5 hours under nitrogen atmosphere . Optimization involves adjusting precursor concentration (higher amounts enhance fluorescence intensity but do not shift emission wavelength) and reaction time/temperature. Fluorescence intensity is quantified using spectrophotometry, with excitation/emission spectra compared to standards like Rhodamine B.

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with polar columns (e.g., OV-17) for purity analysis, referencing CAS No. 615-47-4 . Stability testing involves accelerated degradation studies (e.g., 40°C/75% relative humidity) monitored via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect decomposition byproducts. Long-term storage should avoid moisture and light, with periodic revalidation of chemical integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow OSHA/GHS guidelines: use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact. Store in airtight containers at room temperature (15–25°C) with desiccants to minimize hydrolysis. Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .

Advanced Research Questions

Q. How does the number of amino groups in benzenetriamine derivatives influence the optical properties of synthesized CDs?

  • Mechanistic Insight : Precursors with higher nitrogen content (e.g., 1,2,4,5-Benzenetetramine tetrahydrochloride) produce CDs with red-shifted emission due to increased electron-donating amino groups, which alter surface states and bandgap energy . Compare fluorescence spectra of CDs derived from 1,2,4-Benzenetriamine (3 amino groups) vs. 1,2,4,5-Benzenetetramine (4 amino groups) to validate structure-property relationships.

Q. How can researchers resolve contradictions in experimental data regarding precursor concentration effects on CD emission characteristics?

  • Methodology : Perform controlled studies isolating variables (e.g., reaction time, solvent polarity, and precursor purity). For example, while Liang et al. observed wavelength shifts with phenylenediamine concentration, this compound shows intensity-only dependence, likely due to differences in carbonization pathways . Use statistical tools (ANOVA, PCA) to identify confounding factors and validate reproducibility across labs.

Q. What in vitro assays are recommended for evaluating the genotoxic potential of this compound?

  • Methodology : Conduct Ames tests using Salmonella typhimurium strains (TA98, TA100) at doses ≥50 µg/plate to assess mutagenicity . Combine with micronucleus assays in mammalian cells (e.g., CHO-K1) to detect chromosomal aberrations. Conflicting data (e.g., negative Ames but positive micronucleus results) require dose-response validation and metabolite profiling to identify reactive intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.